

Navigating the Kinase Selectivity Landscape of PF-06842874: A Technical Overview

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Compound of Interest

Compound Name: PF-06842874

Cat. No.: B10860381

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Disclaimer: Publicly available, detailed quantitative kinase selectivity data for the investigational compound **PF-06842874** is limited. This guide provides a comprehensive overview of its known primary targets and outlines the established methodologies and expected data formats for characterizing the selectivity profile of such a kinase inhibitor, based on industry-standard practices for similar molecules.

Executive Summary

PF-06842874 is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).^[1] These kinases are crucial regulators of the cell cycle, and their inhibition has been a validated therapeutic strategy in oncology. The clinical development of **PF-06842874** by Pfizer was focused on pulmonary arterial hypertension, a departure from the typical oncology indications for CDK4/6 inhibitors.^[1] The program was discontinued in the Phase 1 clinical trial stage. A comprehensive understanding of a kinase inhibitor's selectivity is paramount for predicting its therapeutic efficacy and potential off-target effects. This document serves as a technical guide to the anticipated selectivity profile of **PF-06842874** and the methodologies employed to elucidate it.

Core Target Profile

The primary pharmacological activity of **PF-06842874** is the inhibition of CDK4 and CDK6. The anticipated core target profile is summarized below.

Target	Anticipated Activity	Rationale
Cyclin-Dependent Kinase 4 (CDK4)	Primary Target	As a designated CDK4/6 inhibitor, high-affinity binding and potent inhibition are expected.
Cyclin-Dependent Kinase 6 (CDK6)	Primary Target	As a designated CDK4/6 inhibitor, high-affinity binding and potent inhibition are expected.

Expected Kinase Selectivity Profile

A comprehensive kinase selectivity profile, often determined through a kinome scan, is critical to understanding the broader interaction landscape of an inhibitor. While the specific data for **PF-06842874** is not publicly available, a typical selectivity screen would assess the compound's activity against a large panel of human kinases (e.g., >400 kinases). The results of such a screen would be presented in a detailed table, quantifying the inhibitory activity (e.g., as IC50, Ki, or percent inhibition at a given concentration) against each kinase.

Representative Data Table: Kinase Selectivity Profile of a CDK4/6 Inhibitor

Kinase Family	Kinase Target	IC50 (nM) or % Inhibition @ [X μ M]
CMGC (CDK, MAPK, GSK, CLK)	CDK4/Cyclin D1	< 10
CDK6/Cyclin D3	< 10	
CDK1/Cyclin B	> 1000	
CDK2/Cyclin A	> 500	
CDK5/p25	> 1000	
...	...	
TK (Tyrosine Kinase)	ABL1	> 10000
EGFR	> 10000	
SRC	> 10000	
...	...	
Other

Note: The values presented in this table are hypothetical and representative of a selective CDK4/6 inhibitor. They do not represent actual data for **PF-06842874**.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to determine the kinase selectivity profile of a compound like **PF-06842874**.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **PF-06842874** against a panel of purified kinases.

Methodology:

- Reagents: Purified recombinant human kinases, corresponding kinase-specific peptide substrates, Adenosine-5'-triphosphate (ATP), and the test compound (**PF-06842874**).
- Assay Principle: A common method is a radiometric assay (e.g., using ^{33}P -ATP) or a fluorescence-based assay. The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the kinase.
- Procedure:
 - A dilution series of **PF-06842874** is prepared in a suitable buffer (e.g., containing DMSO).
 - The kinase, peptide substrate, and test compound are pre-incubated in a multi-well plate.
 - The kinase reaction is initiated by the addition of ATP.
 - The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
 - The reaction is stopped, and the amount of phosphorylated substrate is quantified.
- Data Analysis: The percentage of kinase activity relative to a vehicle control (DMSO) is calculated for each concentration of the test compound. The IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve.

KinomeScan™ Competition Binding Assay

Objective: To quantitatively measure the binding affinity of **PF-06842874** to a large panel of kinases.

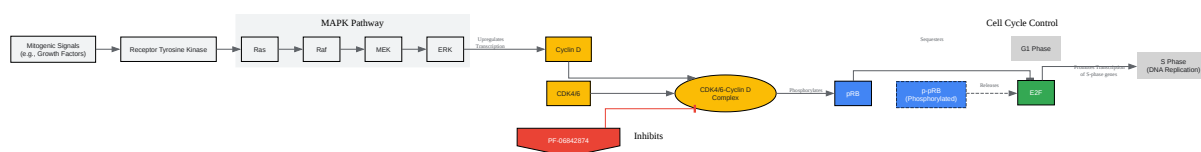
Methodology:

- Assay Principle: This is a competition binding assay where the test compound is tested for its ability to displace a known, immobilized ligand from the active site of the kinase. The amount of kinase bound to the immobilized ligand is measured.
- Procedure:
 - A proprietary DNA-tagged kinase library is used.

- Kinases are mixed with the test compound (**PF-06842874**) at a fixed concentration (e.g., 1 μ M or 10 μ M).
- The mixture is then applied to an affinity matrix containing an immobilized, broad-spectrum kinase inhibitor.
- Kinases that do not bind to the test compound will bind to the affinity matrix.
- The amount of kinase bound to the matrix is quantified using quantitative PCR (qPCR) of the DNA tag.
- Data Analysis: The results are typically reported as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (K_d) can also be determined by running the assay with a range of compound concentrations.

Signaling Pathways and Experimental Workflows

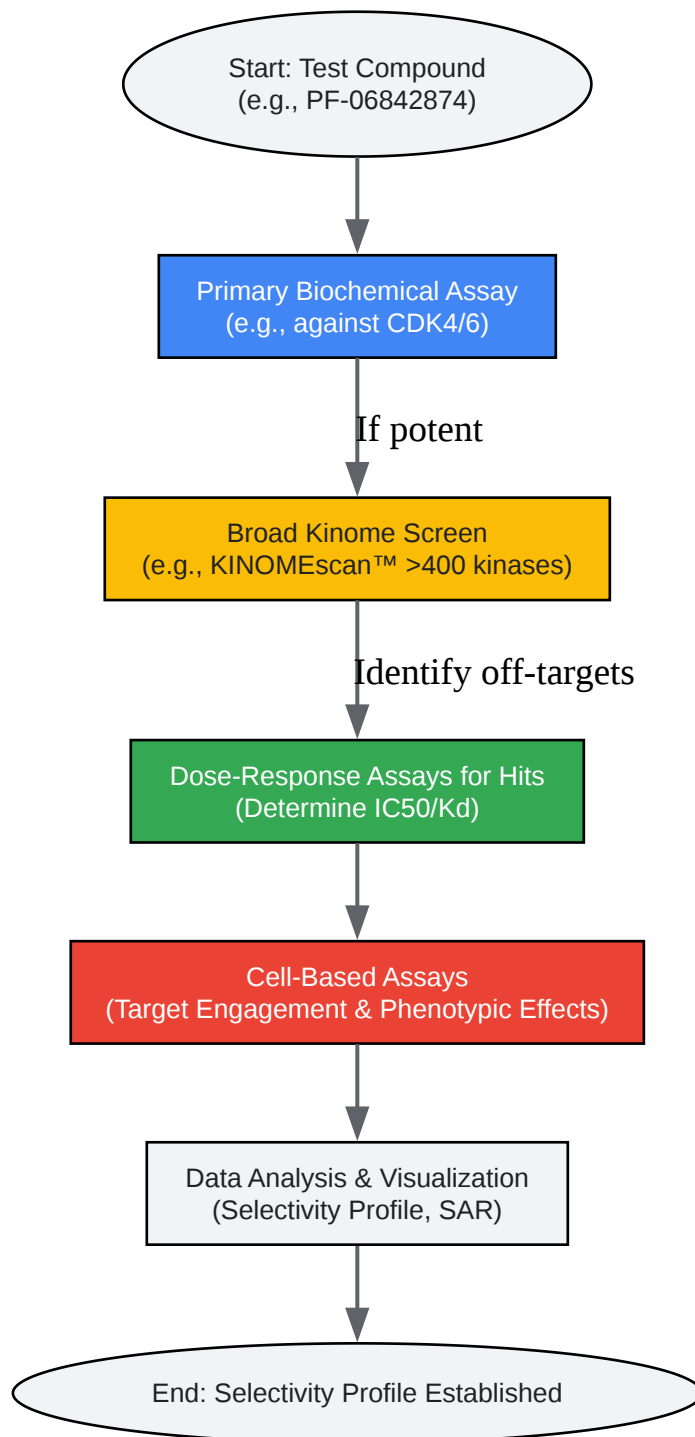
CDK4/6 Signaling Pathway



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Caption: The CDK4/6-Cyclin D signaling pathway and the inhibitory action of **PF-06842874**.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling



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Caption: A representative workflow for determining the selectivity profile of a kinase inhibitor.

Conclusion

While the clinical development of **PF-06842874** has been discontinued, the principles governing its mechanism of action as a CDK4/6 inhibitor are well-established. A thorough characterization of its kinase selectivity profile would be a critical component of its preclinical and clinical evaluation. The methodologies and data formats presented in this guide represent the industry standard for such an assessment and provide a framework for understanding the potential therapeutic window and off-target liabilities of this class of inhibitors. For drug development professionals, a comprehensive and quantitative kinase selectivity profile is indispensable for informed decision-making and the successful progression of a candidate compound.

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References

- 1. PF 06842874 - AdisInsight [adisinsight.springer.com]
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